N-Allyl-2-amino-2-methylpropanamide hydrochloride
Overview
Description
N-Allyl-2-amino-2-methylpropanamide hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O and its molecular weight is 178.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Porous Hydrogel Preparation
A study by Zhang, H., Yu, M., Zhang, H., & Bai, L. (2016) explored the use of allylamine hydrochloride, related to N-Allyl-2-amino-2-methylpropanamide hydrochloride, in the preparation of porous hydrogels. These hydrogels demonstrated the ability to remove phosphorus ions from simulated gastroenteric environments and showed potential applications in the treatment of hyperphosphatemia, as well as in environmental management and wastewater treatment (Zhang, H. et al., 2016).
2. Enhanced Oil Recovery
Gou, S., He, Y., Zhou, L., Zhao, P., Zhang, Q., Li, S., & Guo, Q. (2015) reported on a hydrophobic acrylamide copolymer containing N-allyl-2-(2,4-dichlorophenoxy) acetamide. This copolymer exhibited significant enhancement in the viscosity of aqueous solutions and improved temperature tolerance, suggesting its potential application in enhanced oil recovery, particularly in high-temperature and high-salinity reservoirs (Gou, S. et al., 2015).
3. Polymerization and Characterization
Meunier, F., Elaissari, A., & Pichot, C. (1995) conducted a study on the preparation of cationic poly(N-isopropylacrylamide) copolymer latexes using 2-aminoethyl-methacrylate hydrochloride, which is structurally similar to this compound. They found that the concentration of the aminoethyl-methacrylate hydrochloride played a major role in polymerization kinetics and particle nucleation (Meunier, F. et al., 1995).
4. Copolymerization in Aqueous Media
Liu, X., Jiang, W., Gou, S., Ye, Z., Feng, M., Lai, N., & Liang, L. (2013) synthesized water-soluble copolymers based on acrylamide and β-cyclodextrin derivatives, including mono-6-(allyl amino)-β-cyclodextrin. These copolymers showed improved properties such as temperature-tolerance, shear-tolerance, and salt-resistance compared to partially hydrolyzed polyacrylamide, highlighting their potential in various applications including oil recovery (Liu, X. et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
2-amino-2-methyl-N-prop-2-enylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-4-5-9-6(10)7(2,3)8;/h4H,1,5,8H2,2-3H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNYXENXOMBHRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC=C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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